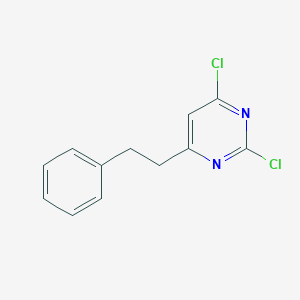








|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([Li])(C)(C)C.[Cl:15][C:16]1[N:21]=[C:20]([Cl:22])[CH:19]=[CH:18][N:17]=1>C(OCC)C>[Cl:15][C:16]1[N:21]=[C:20]([Cl:22])[CH:19]=[C:18]([CH2:2][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:17]=1
|


|
Name
|
|
|
Quantity
|
4.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
41.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −60° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to −30° C. over 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
quenched by the addition of 1.94 mL of acetic acid and 0.30 mL of water in 5 mL tetrahydrofuran
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was treated with 7.6 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in 25 mL THF
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 0° C.
|
|
Type
|
ADDITION
|
|
Details
|
13.4 mL of ice-cold 3 M NaOH was added to the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the crude residue was chromatographed (2% to 10% EtOAc in hexanes)
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)CCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |